molecular formula C12H13ClN4O B3058944 6-chloro-N4-(2-ethoxyphenyl)pyrimidine-2,4-diamine CAS No. 93003-22-6

6-chloro-N4-(2-ethoxyphenyl)pyrimidine-2,4-diamine

Cat. No.: B3058944
CAS No.: 93003-22-6
M. Wt: 264.71 g/mol
InChI Key: BTSVSYAQEBXTQE-UHFFFAOYSA-N
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Description

6-chloro-N4-(2-ethoxyphenyl)pyrimidine-2,4-diamine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as drug discovery, molecular biology, and medicinal chemistry.

Biochemical Analysis

Cellular Effects

The effects of 6-chloro-N4-(2-ethoxyphenyl)pyrimidine-2,4-diamine on various types of cells and cellular processes are still being explored. Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. It’s believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-chloro-N4-(2-ethoxyphenyl)pyrimidine-2,4-diamine typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The reaction is quenched with alcohols and the product is dispersed using an organic solvent to obtain 2,4-diamino-6-chloropyrimidine hydrochloride. This hydrochloride is then neutralized with ammonia water to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The use of phosphorus oxychloride and alcohol quenching ensures a high yield and safer reaction conditions. The process is optimized to achieve a recovery rate of over 70%, with the highest recovery rate reaching 82% .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N4-(2-ethoxyphenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst like CoFe₂O₄.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have enhanced biological activities and improved drug-like properties .

Scientific Research Applications

6-chloro-N4-(2-ethoxyphenyl)pyrimidine-2,4-diamine is widely used in scientific research for its potential therapeutic applications. It is utilized in:

    Drug Discovery and Development: As a lead compound for developing new drugs targeting various diseases.

    Molecular Biology Studies: To study the interactions of pyrimidine derivatives with biological macromolecules.

    Medicinal Chemistry: For designing and synthesizing new therapeutic agents with improved efficacy and safety profiles

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N4-(2-fluorophenyl)pyrimidine-2,4-diamine
  • 6-chloro-N4-(2-methoxyphenyl)pyrimidine-2,4-diamine

Uniqueness

6-chloro-N4-(2-ethoxyphenyl)pyrimidine-2,4-diamine stands out due to its unique ethoxyphenyl substituent, which imparts distinct biological activities and pharmacokinetic properties compared to its analogs. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

6-chloro-4-N-(2-ethoxyphenyl)pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O/c1-2-18-9-6-4-3-5-8(9)15-11-7-10(13)16-12(14)17-11/h3-7H,2H2,1H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSVSYAQEBXTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90918786
Record name 6-Chloro-N~4~-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93003-22-6
Record name NSC47524
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-N~4~-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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